molecular formula C11H18N2 B1467748 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1428233-64-0

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No. B1467748
M. Wt: 178.27 g/mol
InChI Key: IAJYHAYBRFUZIZ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is very important in medicinal chemistry . These compounds are known to have diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest for researchers. They have synthesized a variety of benzimidazole derivatives and screened them for various biological activities .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives allows them to interact easily with the biopolymers of the living system. They are structural isosters of naturally occurring nucleotides .

Scientific Research Applications

Chemistry and Properties

Research on compounds containing benzimidazole, such as 2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole, highlights their varied chemistry and properties, including their potential for forming complex compounds with interesting spectroscopic, magnetic, biological, and electrochemical activities. A comprehensive review up to 2008 provides insights into the preparation, properties, and applications of these compounds, suggesting areas for further investigation (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Activities

Benzimidazole derivatives are notable for their broad range of pharmacological applications. These compounds have been the focus of extensive research due to their effectiveness in various therapeutic areas, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The versatility of the benzimidazole nucleus has led to the development of compounds with significant therapeutic potential, suggesting an active area of research for novel benzimidazole-based drugs (Babbar, Swikriti, & Arora, 2020).

Environmental and Toxicological Studies

Synthetic phenolic antioxidants, including derivatives of benzimidazole, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies have highlighted the presence of such compounds in various environmental matrices and their potential toxicological impacts, suggesting the need for further research into safer and less environmentally impactful alternatives (Liu & Mabury, 2020).

Anticancer Potential

Research into benzimidazole hybrids has identified these compounds as promising anticancer agents, offering insights into their mechanisms of action, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. This area of study presents opportunities for the development of targeted benzimidazole derivatives with enhanced anticancer properties (Akhtar et al., 2019).

Synthesis and SAR Studies

Comprehensive reviews on the synthesis and structure-activity relationship (SAR) of benzimidazole derivatives have been critical in understanding their biological activities. These studies offer valuable insights for medicinal chemists, highlighting the importance of structural modification in the development of new therapeutic agents with improved efficacy and reduced toxicity (Yadav & Ganguly, 2015).

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structures and uses. Some benzimidazole derivatives are used as food preservatives and are considered safe at the concentrations used in foods .

Future Directions

The future research directions in the field of benzimidazole derivatives are vast due to their wide range of biological and clinical applications. Researchers continue to synthesize new benzimidazole derivatives and screen them for various biological activities .

properties

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYHAYBRFUZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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